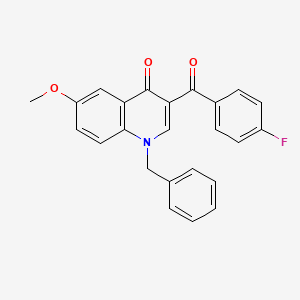

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Description

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by:

- 1-Benzyl group at position 1 (N-substitution).

- 4-Fluorobenzoyl moiety at position 3 (aromatic acylation).

- 6-Methoxy group on the quinoline core.

Its synthesis typically involves N-alkylation of the quinolinone core followed by acylation at position 3, as exemplified in related compounds from the literature .

Properties

IUPAC Name |

1-benzyl-3-(4-fluorobenzoyl)-6-methoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIFHUCGRDDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Halogenated or alkylated quinoline derivatives

Scientific Research Applications

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

Receptor Binding: It may bind to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinolinone Derivatives

Position 1 Substitution

The benzyl group in the target compound is a common N-substituent in this class, providing steric bulk and lipophilicity. In contrast, 4-methylbenzyl () increases hydrophobicity, which may influence membrane permeability .

Position 3 Substitution

Position 6 Substitution

- Fluoro (): Smaller and electronegative, fluorine minimizes steric hindrance and improves bioavailability in some cases .

Implications for Pharmacological Optimization

- Electron-withdrawing vs. electron-donating groups : The 4-fluorobenzoyl group in the target compound balances metabolic stability and electronic effects, whereas sulfonyl groups () may favor target engagement in charged environments.

- Substituent bulk : Naphthalene-1-carbonyl () and isopropylbenzenesulfonyl () groups highlight trade-offs between binding affinity and pharmacokinetics.

Biological Activity

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The chemical structure of 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one can be represented as follows:

This structure features a benzyl group, a fluorobenzoyl moiety, and a methoxy group attached to the quinoline core.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one demonstrated potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the growth of breast cancer cells by targeting specific kinases involved in tumor progression.

A notable study demonstrated that 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | 5.90 µM |

| Butyrylcholinesterase (BuChE) | 6.76 µM |

Case Studies

Several case studies have illustrated the efficacy of quinoline derivatives in clinical settings:

- Case Study on MRSA Treatment : A clinical trial involving patients with MRSA infections showed that treatment with a related quinoline compound resulted in significant reductions in bacterial load and improved clinical outcomes.

- Alzheimer's Disease Model : In an animal model for Alzheimer's disease, administration of compounds similar to 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.